

# Application Notes and Protocols for RNA-Seq Analysis of Surufatinib-Treated Cells

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## Compound of Interest

Compound Name: Surufatinib

Cat. No.: B612014

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## Introduction

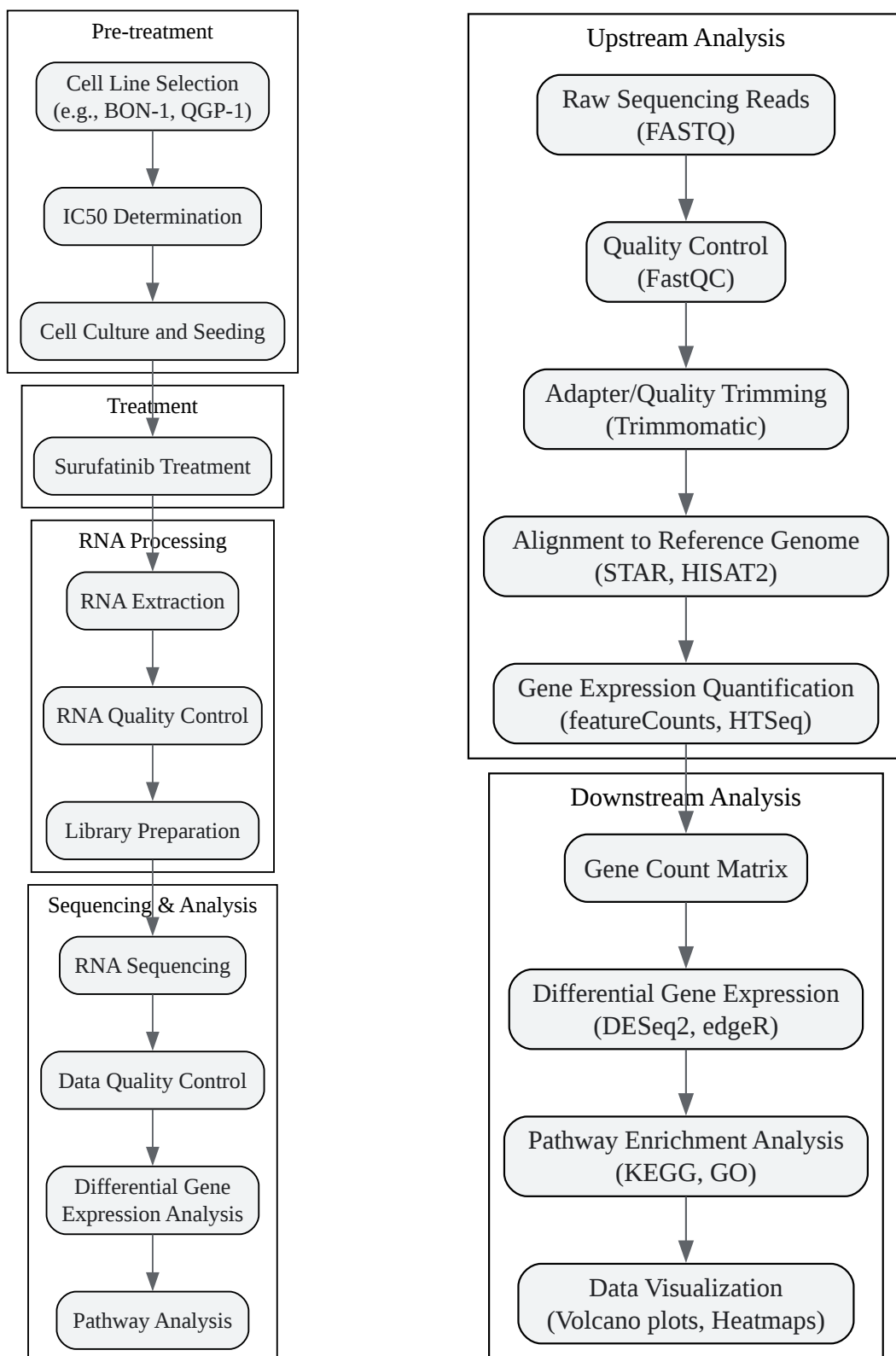
**Surufatinib** is an oral, small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor-1 receptor (CSF-1R).<sup>[1][2]</sup> This multi-targeted approach allows **Surufatinib** to simultaneously inhibit tumor angiogenesis and modulate the tumor immune microenvironment, making it a promising agent in cancer therapy, particularly for neuroendocrine tumors (NETs).<sup>[1][2][3]</sup>

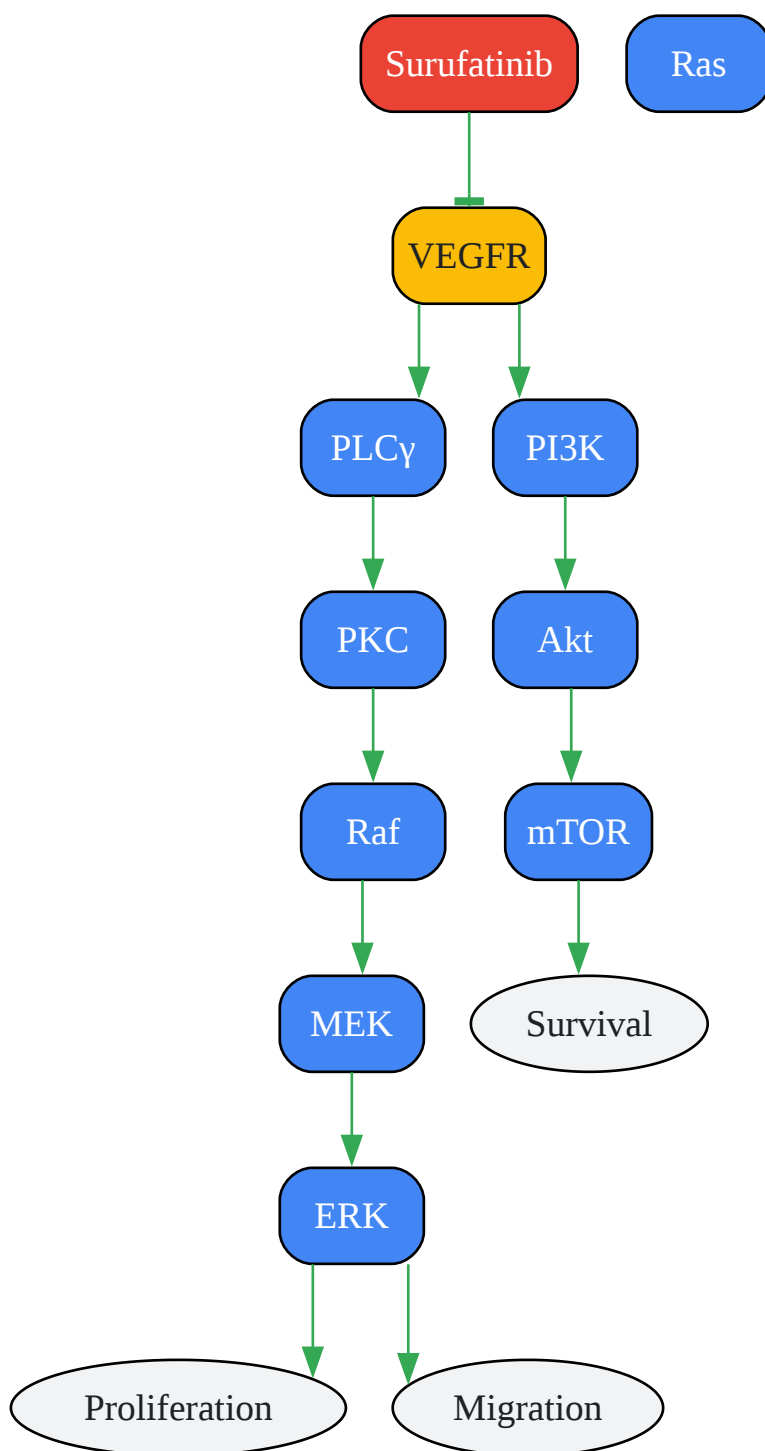
RNA sequencing (RNA-seq) is a powerful technology for investigating the transcriptomic changes induced by drug treatment. By analyzing the gene expression profiles of cancer cells treated with **Surufatinib**, researchers can gain insights into its mechanism of action, identify potential biomarkers for drug response, and discover novel therapeutic targets.

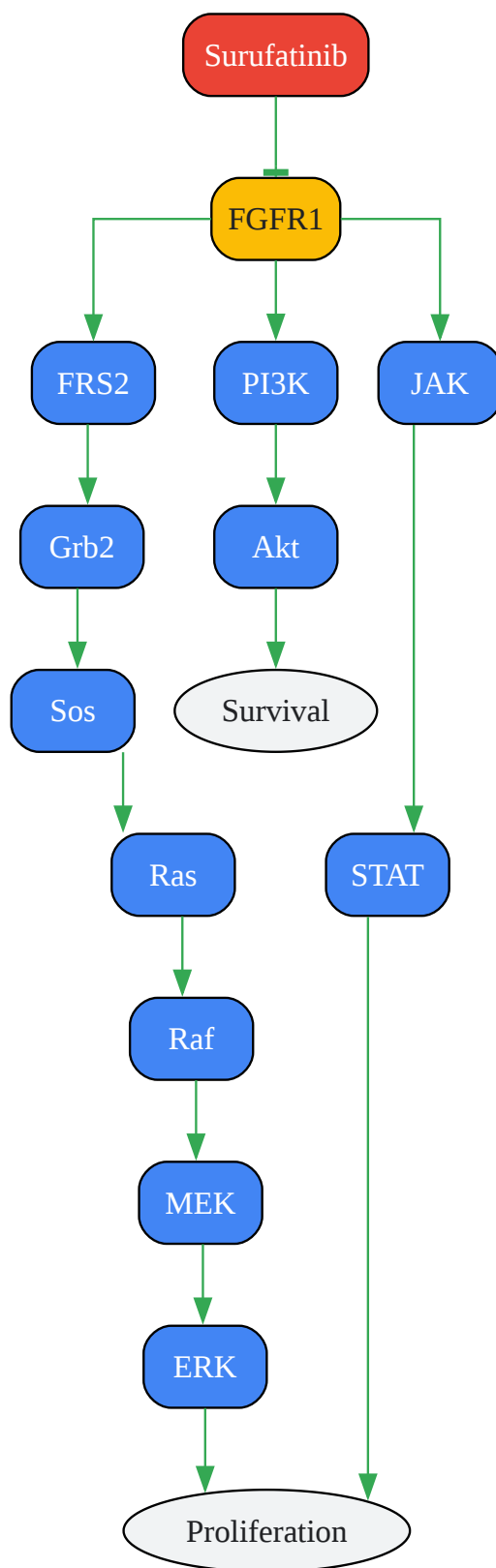
These application notes provide a comprehensive guide to designing and executing an RNA-seq experiment to study the effects of **Surufatinib** on cancer cell lines. The protocols are intended for researchers, scientists, and drug development professionals familiar with cell culture and molecular biology techniques.

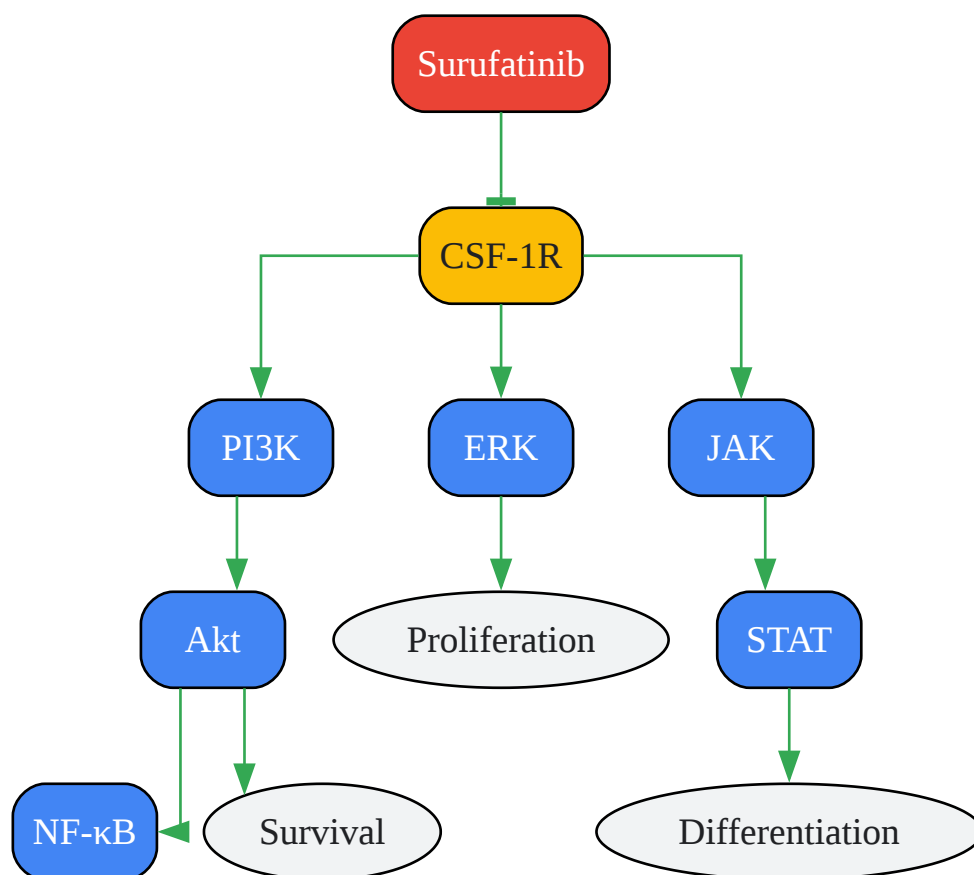
## Experimental Design and Workflow

A well-designed experiment is crucial for obtaining meaningful and reproducible RNA-seq data. The following workflow outlines the key steps for studying the effects of **Surufatinib**-treated cells.









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## References

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- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. A comparison of mRNA sequencing (RNA-Seq) library preparation methods for transcriptome analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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